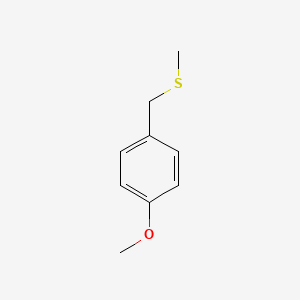

(4-Methoxybenzyl)(methyl)sulfane

Description

The exact mass of the compound 1-Methoxy-4-(methylsulfanylmethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methoxybenzyl)(methyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxybenzyl)(methyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-5-3-8(4-6-9)7-11-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMJSUWQNHKGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281446 | |

| Record name | 1-Methoxy-4-[(methylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-86-0 | |

| Record name | 1-Methoxy-4-[(methylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-[(methylthio)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLTHIOMETHYL)ANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Photochemical Reactivity of (4-Methoxybenzyl)(methyl)sulfane: A Technical Whitepaper

Executive Summary

(4-Methoxybenzyl)(methyl)sulfane (CAS: 5925-86-0), commonly referred to as p-methoxybenzyl methyl sulfide, is a highly versatile benzylic thioether[1]. Characterized by the presence of a strong electron-donating methoxy group and a reactive sulfide center, this molecule serves as a critical intermediate in organic synthesis and a model compound for studying single-electron transfer (SET) photochemistry. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural causality, and standardized experimental protocols for its characterization and application in drug development and materials science.

Molecular Architecture & Physicochemical Profile

The fundamental behavior of (4-Methoxybenzyl)(methyl)sulfane is dictated by its bipartite structure: a hydrophobic aromatic core and a polarizable sulfur atom. The compound typically presents as a colorless to pale yellow liquid at room temperature[2]. Due to its highly hydrophobic nature, it exhibits excellent solubility in organic solvents such as ethanol, diethyl ether, and dichloromethane, while remaining largely insoluble in aqueous media[2].

The table below synthesizes the core physicochemical parameters critical for reaction engineering and formulation.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | Analytical Method / Source |

| IUPAC Name | 1-Methoxy-4-[(methylthio)methyl]benzene | Standard Nomenclature |

| CAS Registry Number | 5925-86-0 | Chemical Databases[1] |

| Molecular Formula | Structural Analysis[1] | |

| Molecular Weight | 168.25 g/mol | Calculated[1] |

| Physical State | Colorless to pale yellow liquid | Empirical Observation[2] |

| LogP (Octanol/Water) | ~2.06 (Consensus) | In Silico Prediction (SILICOS-IT)[3] |

| Solubility Profile | Soluble in EtOH, Et2O; Insoluble in | Solvent Partitioning[2] |

Electronic Effects & Photochemical Reactivity

The true utility of (4-Methoxybenzyl)(methyl)sulfane lies in its predictable and highly specific photochemical reactivity. The presence of the para-methoxy group is not merely structural; it is the mechanistic driver of the molecule's oxidation pathway.

Causality of the Methoxy Group

The electron-donating nature of the

When subjected to steady-state photolysis in the presence of a sensitizer (such as N-methoxy phenanthridinium hexafluorophosphate), the sulfide undergoes an exclusive conversion into p-methoxybenzaldehyde[4]. The reaction proceeds via the formation of a sulfide radical cation. Subsequent deprotonation occurs strictly at the benzylic position (rather than the methyl group) because the resulting

Figure 1: Single-electron transfer (SET) photooxidation pathway.

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step contains a diagnostic checkpoint to verify the mechanistic pathway.

Figure 2: Analytical workflow for the physicochemical profiling of thioethers.

Protocol 1: Transient Absorption Spectroscopy (Laser Flash Photolysis)

Objective: To detect and kinetically profile the transient sulfide radical cation.

Self-Validation Mechanism: By conducting the experiment under a strict nitrogen atmosphere, oxygen-mediated quenching is prevented. The system validates itself through the direct observation of the dimeric radical cation at

Step-by-Step Methodology:

-

Sample Preparation: Dissolve (4-Methoxybenzyl)(methyl)sulfane in anhydrous, spectroscopic-grade acetonitrile (

) to a final concentration of 1.0 mM. -

Sensitizer Addition: Introduce N-methoxy phenanthridinium hexafluorophosphate (

) to achieve an optical density (OD) of ~0.3 at the excitation wavelength (e.g., 355 nm using an Nd:YAG laser)[4]. -

Deoxygenation (Critical Step): Purge the quartz cuvette with high-purity

gas for a minimum of 20 minutes. This eliminates dissolved -

Excitation & Acquisition: Expose the sample to a 5-8 ns laser pulse. Record the transient absorption spectra using a photomultiplier tube coupled to a high-resolution monochromator.

-

Kinetic Analysis: Monitor the decay trace at 520 nm to determine the lifetime of the dimeric radical cation

and its subsequent conversion to the

Protocol 2: Steady-State Aerobic Photooxidation

Objective: To synthesize p-methoxybenzaldehyde via photocatalytic C-S bond cleavage.

Step-by-Step Methodology:

-

Reaction Mixture: Combine 0.1 mmol of the sulfide substrate and 5 mol% of the chosen photocatalyst in 5 mL of

. -

Irradiation: Irradiate the mixture using a visible light LED array (e.g., 450 nm) while continuously bubbling

through the solution to drive the oxidation of the -

Monitoring: Extract 50

aliquots every 30 minutes. Analyze via HPLC (C18 column, -

Workup: Evaporate the solvent under reduced pressure, extract the residue with dichloromethane, and purify the final product via silica gel flash chromatography.

Conclusion

(4-Methoxybenzyl)(methyl)sulfane is a highly predictable and valuable building block in modern chemical synthesis. Its unique physicochemical properties—specifically the synergistic electronic relationship between the para-methoxy group and the benzylic thioether—make it an ideal candidate for targeted single-electron transfer reactions. By adhering to the self-validating protocols outlined in this guide, researchers can reliably harness its photochemical pathways for the controlled synthesis of complex aromatic aldehydes and related derivatives.

References

- Source: researchgate.

- Source: researchgate.

- CAS 5925-86-0: 1-Metoxi-4-[(metiltio)

- 104-21-2 | 4-Methoxybenzyl acetate | Aryls (SILICOS-IT LogP Data)

- CAS 5925-86-0: 1-Metoxi-4-[(metiltio)metil]benceno (Physicochemical Properties)

Sources

An In-depth Technical Guide to (4-Methoxybenzyl)(methyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)(methyl)sulfane, a thioether of interest in synthetic and medicinal chemistry. Due to the absence of a dedicated CAS number for this specific structure in major chemical databases, this guide will also address its nomenclature, differentiation from common isomers, and a detailed, field-proven protocol for its synthesis. Furthermore, we will explore its potential applications in drug development, drawing insights from the known bioactivities of related benzyl sulfide and thioanisole derivatives. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental procedures.

Chemical Identity and Nomenclature

(4-Methoxybenzyl)(methyl)sulfane, with the chemical structure CH₃O-C₆H₄-CH₂-S-CH₃ , represents a specific arrangement of a 4-methoxybenzyl group and a methyl group attached to a sulfur atom. The nomenclature can be ambiguous, leading to potential confusion with its structural isomers.

Systematic and Common Synonyms:

-

4-Methoxybenzyl methyl sulfide

-

1-((Methylthio)methyl)-4-methoxybenzene

-

p-Methoxybenzyl methyl sulfide

It is crucial to distinguish this compound from its isomers, for which CAS numbers are well-documented:

| Compound Name | Structure | CAS Number |

| (4-Methoxybenzyl)(methyl)sulfane | CH₃O-C₆H₄-CH₂-S-CH₃ | Not assigned |

| (4-Methoxyphenyl)(methyl)sulfane | CH₃O-C₆H₄-S-CH₃ | 1879-16-9 |

| (4-(Methoxymethyl)phenyl)(methyl)sulfane | CH₃OCH₂-C₆H₄-S-CH₃ | 16155-09-2 |

The 4-methoxybenzyl (PMB) group is a well-regarded protecting group in organic synthesis, valued for its stability under various conditions and the multiple methods available for its removal.[1] Its presence in a molecule can influence lipophilicity and metabolic stability, making it a moiety of interest in medicinal chemistry.[2][3]

Synthesis of (4-Methoxybenzyl)(methyl)sulfane

The synthesis of benzyl sulfides is a fundamental transformation in organic chemistry.[4][5] A reliable and straightforward method for preparing (4-Methoxybenzyl)(methyl)sulfane is via the nucleophilic substitution of a 4-methoxybenzyl halide with a methylthiolate source. The following protocol details a common and efficient procedure.

Experimental Protocol: Synthesis via S-Alkylation

This protocol is based on the well-established Williamson ether synthesis, adapted for thioether formation.

Materials:

-

4-Methoxybenzyl chloride (CAS: 824-94-2)[6]

-

Sodium thiomethoxide (Sodium methanethiolate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.1 equivalents) in anhydrous DMF.

-

Addition of Electrophile: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 4-methoxybenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (4-Methoxybenzyl)(methyl)sulfane.

Potential Applications in Drug Development

While specific biological data for (4-Methoxybenzyl)(methyl)sulfane is not widely published, the broader class of benzyl sulfides and related organosulfur compounds has demonstrated significant potential in medicinal chemistry.[7][8]

Antibacterial Activity

Benzyl phenyl sulfide derivatives have been synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] These compounds were found to exhibit potent antibacterial effects, with a proposed mechanism involving the disruption of the bacterial cell membrane. The structural similarity of (4-Methoxybenzyl)(methyl)sulfane suggests it could be a valuable scaffold for the development of new antibacterial agents.

Anti-inflammatory Properties

Sulfur-bearing benzyl derivatives isolated from natural sources, such as Gastrodia elata, have been investigated for their anti-inflammatory activity.[8] Thioethers and their oxidized counterparts (sulfoxides and sulfones) are among the bioactive constituents. The anti-inflammatory potential of these compounds makes (4-Methoxybenzyl)(methyl)sulfane an interesting candidate for further investigation in this therapeutic area.

Hydrogen Sulfide (H₂S) Donor Potential

Organic polysulfides are known to release hydrogen sulfide (H₂S), an important signaling molecule, upon interaction with biological thiols.[9] While (4-Methoxybenzyl)(methyl)sulfane is a monosulfide and not a direct H₂S donor in the same manner, its metabolism could potentially lead to the release of methanethiol, which can influence cellular redox environments. The development of novel H₂S donors is an active area of research, and thioether structures can serve as platforms for designing such molecules.

Conclusion

References

-

Figadère, B., & Franck, X. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

-

Bates, C. G., & Ley, S. V. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Organic Letters, 10(14), 3021–3024. [Link]

-

Li, Y., et al. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(2), 82–90. [Link]

-

Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5), 761–774. [Link]

-

Liberman, A., et al. (2019). Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation. PMC. [Link]

-

Semantic Scholar. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. [Link]

-

Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications, 56(34), 4679–4682. [Link]

-

Wang, M., et al. (2022). Benzyl sulfide, sulfoxide and sulfinate metabolites from Gastrodia elata and their synthesis, derivatization and anti-inflammatory activity. Chinese Journal of Natural Medicines, 20(1), 48–55. [Link]

-

Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. [Link]

-

MDPI. (2025). Benzyl 2,4-dichlorophenyl sulfoxide. [Link]

-

ResearchGate. (2019). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. [Link]

-

PubMed. (1988). Synthesis and pharmacological properties of 3-alkylthio derivatives of isothiazolothieno-1,2,3-triazine. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]

-

NIST. Benzyl methyl sulfide. [Link]

-

Wikipedia. Thioanisole. [Link]

-

Common Organic Chemistry. 4-Methoxybenzyl Chloride. [Link]

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]

- 5. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 6. 4-Methoxybenzyl Chloride [commonorganicchemistry.com]

- 7. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl sulfide, sulfoxide and sulfinate metabolites from <i>Gastrodia elata</i> and their synthesis, derivatization and anti-inflammatory activity [cjnmcpu.com]

- 9. Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and weight of (4-Methoxybenzyl)(methyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Methoxybenzyl)(methyl)sulfane, also known by its IUPAC name 1-((methylthio)methyl)-4-methoxybenzene, is an organic thioether that is attracting interest in various chemical research domains, including synthetic organic chemistry and medicinal chemistry. Its structure, featuring a 4-methoxybenzyl group attached to a methylsulfane moiety, provides a unique combination of steric and electronic properties that can be exploited in the design of novel molecules and synthetic intermediates. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and key data points relevant to laboratory applications.

Molecular Structure and Chemical Identity

The chemical structure of (4-Methoxybenzyl)(methyl)sulfane consists of a benzene ring substituted with a methoxy group at the para-position (position 4). This 4-methoxyphenyl group is connected to a methylene bridge (-CH2-), which in turn is bonded to a methylthio group (-S-CH3).

The presence of the benzyl moiety, specifically the methylene spacer between the aromatic ring and the sulfur atom, is a critical structural feature that distinguishes it from its isomer, (4-methoxyphenyl)(methyl)sulfane, where the sulfur atom is directly attached to the aromatic ring.

Molecular Formula: C₉H₁₂OS

SMILES: COC1=CC=C(C=C1)CSC

InChI Key: QWMJSUWQNHKGPA-UHFFFAOYSA-N

Structural Diagram

Caption: General synthetic route to (4-Methoxybenzyl)(methyl)sulfane.

The reactivity of (4-Methoxybenzyl)(methyl)sulfane is influenced by several factors. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation to form the corresponding sulfoxide and sulfone. The benzylic protons are activated and can be involved in deprotonation reactions under suitable basic conditions. Furthermore, the methoxy group on the aromatic ring can influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.

Experimental Protocols

Example Synthesis of (4-Methoxybenzyl)(methyl)sulfane

Objective: To synthesize (4-Methoxybenzyl)(methyl)sulfane from 4-methoxybenzyl chloride and sodium thiomethoxide.

Materials:

-

4-Methoxybenzyl chloride

-

Sodium thiomethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyl chloride (1 equivalent) in anhydrous DMF.

-

Add sodium thiomethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-Methoxybenzyl)(methyl)sulfane.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be consistent with the structure of (4-Methoxybenzyl)(methyl)sulfane.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and weight of (4-Methoxybenzyl)(methyl)sulfane. The detailed information on its chemical identity, physicochemical properties, and a representative synthetic protocol offers valuable insights for researchers and professionals in the fields of chemistry and drug development. The unique structural characteristics of this compound warrant further exploration of its potential applications in the synthesis of complex molecules and as a scaffold in medicinal chemistry.

References

-

[1]2.

Sources

Thermodynamic Stability and Mechanistic Profiling of p-Methoxybenzyl Methyl Sulfide in Advanced Organic Synthesis

Executive Summary

In the landscape of advanced organic synthesis and drug development, the precise control of protecting group strategies dictates the success of complex molecular assemblies. The p-methoxybenzyl (PMB) group is a versatile protecting group due to its ease of removal under specific oxidative or acidic conditions[1]. Specifically, p-methoxybenzyl methyl sulfide (PMB-SMe) serves as a critical model for understanding the thermodynamic boundaries of thioether linkages.

As a Senior Application Scientist, I approach the stability of PMB-SMe not just as a static property, but as a dynamic thermodynamic system. This whitepaper deconstructs the bond dissociation energetics, redox vulnerabilities, and practical laboratory protocols associated with PMB-SMe, providing researchers with the mechanistic causality required to manipulate this functional group with precision.

Structural Rationale and Thermodynamic Parameters

The thermodynamic stability of PMB-SMe is fundamentally governed by the interplay between the highly polarizable sulfur atom and the electron-rich aromatic system. While the PMB thioether linkage is highly stable under basic, nucleophilic, and fluoride-mediated conditions (such as those used in Fmoc or Boc peptide chemistry)[2], its vulnerability lies in its specific bond dissociation energy (BDE) and redox profile.

The C-S bond dissociation energy in simple benzylic sulfides is approximately 51.5 kcal/mol[3]. This is markedly lower than the ~73.6 kcal/mol BDE observed in aliphatic sulfides like ethanethiol[4]. The introduction of the para-methoxy substituent further alters the electronic landscape, significantly lowering the oxidation potential of the molecule.

Quantitative Thermodynamic Profile

| Thermodynamic Parameter | Value / Observation | Mechanistic Implication |

| Aliphatic C-S BDE | ~73.6 kcal/mol[4] | High energy barrier; highly stable under standard physiological and synthetic conditions. |

| Benzylic C-S BDE | ~51.5 kcal/mol[3] | Lowered barrier allows for selective thermal or radical-mediated activation. |

| Radical Cation Stability | Transient λmax = 400–420 nm[5] | The para-methoxy resonance strongly stabilizes the intermediate thionium ion, facilitating electron-transfer cleavage. |

| Base/Nucleophile Stability | Highly Stable[2] | Resists cleavage by standard deprotection reagents, allowing orthogonal synthesis strategies. |

Redox Stability and Oxidative Cleavage Pathways

The most effective method for cleaving the PMB-SMe bond leverages its thermodynamic susceptibility to single-electron transfer (SET) oxidation. Under one-electron oxidation, 4-methoxybenzyl methyl sulfide forms a radical cation that undergoes rapid C-S cleavage to yield a highly stable (alpha-thio)benzyl cation (thionium ion) with a transient absorption at λmax = 400–420 nm[5].

Because the para-methoxy group acts as a powerful resonance donor, it stabilizes the resulting benzylic cation. Steady-state photolysis and oxidative cleavage of PMB methyl sulfide in the presence of water exclusively yields p-anisaldehyde (the corresponding benzaldehyde) as the oxidation product[5].

Fig 1: Single-electron oxidation pathway of PMB-SMe detailing C-S bond cleavage.

Experimental Workflow: Controlled Oxidative Cleavage

To translate these thermodynamic principles into a field-proven methodology, the following protocol outlines the controlled oxidative cleavage of a PMB thioether using Ceric Ammonium Nitrate (CAN). This protocol is designed as a self-validating system , ensuring that each step has a built-in mechanistic safeguard.

Protocol: SET-Mediated Cleavage of PMB-SMe

Step 1: Solvent System Preparation & Substrate Dissolution

-

Action: Dissolve 1.0 mmol of PMB-SMe in 10 mL of a 9:1 Acetonitrile (MeCN) / Deionized Water mixture.

-

Causality: Acetonitrile ensures the complete solubilization of the hydrophobic thioether. The 10% water is not merely a co-solvent; it is an essential oxygen nucleophile required to trap the transient PMB cation. This drives the thermodynamic equilibrium toward the formation of p-anisaldehyde and prevents reversible recombination or off-target alkylation of the substrate.

Step 2: Oxidant Addition

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.2 equivalents of CAN (dissolved in 2 mL of H₂O) dropwise over 15 minutes.

-

Causality: The single-electron transfer (SET) process is highly exothermic. Maintaining the system at 0 °C suppresses competitive C-H abstraction pathways and prevents the over-oxidation of the released methyl sulfide radical into unwanted sulfoxides or sulfones, ensuring a clean impurity profile.

Step 3: In-Process Monitoring (Self-Validation)

-

Action: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) every 10 minutes. Track the disappearance of the PMB-SMe peak and the emergence of p-anisaldehyde (highly UV active at 254 nm).

-

Causality: Real-time monitoring acts as a kinetic checkpoint. It prevents the degradation of sensitive functional groups that might occur if the substrate is left in the highly oxidative and acidic CAN environment longer than strictly necessary.

Step 4: Quenching and Phase Separation

-

Action: Once the starting material is entirely consumed, immediately quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the mixture with Ethyl Acetate (3 x 15 mL).

-

Causality: CAN solutions are highly acidic. Immediate neutralization prevents the acid-catalyzed polymerization of the newly formed p-anisaldehyde and protects any acid-labile moieties on your target molecule, preserving the integrity of the final yield.

Conclusion

The utility of p-methoxybenzyl methyl sulfide in drug development is anchored in its distinct thermodynamic duality: it exhibits profound stability against nucleophilic and basic conditions[2], yet possesses a precisely tunable vulnerability to single-electron oxidation[5]. By understanding the causality behind its ~51.5 kcal/mol benzylic C-S bond dissociation energy[3] and the resonance stabilization of its radical cation, researchers can deploy PMB thioethers as highly orthogonal, programmable elements in complex synthetic workflows.

References

- Title: Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives.

- Title: The Journal of Organic Chemistry Vol. 80 No. 16.

- Title: The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.

- Title: Thermal Decomposition of Sulfides.

- Title: Thermal Decomposition Mechanism for Ethanethiol.

Sources

literature review of (4-Methoxybenzyl)(methyl)sulfane reactivity

An In-depth Technical Guide to the Reactivity of (4-Methoxybenzyl)(methyl)sulfane

Abstract

(4-Methoxybenzyl)(methyl)sulfane, a structurally simple thioether, serves as a quintessential model for understanding the reactivity of the p-methoxybenzyl (PMB) protecting group in sulfur chemistry. The interplay between the electron-rich aromatic system and the versatile sulfide moiety imparts a unique chemical character to the molecule, making it a subject of significant interest for researchers in organic synthesis and drug development. This guide provides a comprehensive exploration of its synthesis, core reactivity at the sulfur center, and the nuanced mechanisms of its cleavage. We delve into the causality behind experimental choices for oxidation, coordination, and, most critically, the deprotection of the PMB group under oxidative, acidic, and reductive conditions. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers with a practical and theoretical framework for manipulating this important functional group.

Introduction: The Significance of the PMB Thioether Motif

In the intricate world of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. The 4-methoxybenzyl (PMB) group is a widely employed protecting group for alcohols, amines, and thiols.[1] Its popularity stems from its stability to a range of conditions combined with its susceptibility to selective cleavage under specific oxidative or acidic protocols that often leave other protecting groups, like the standard benzyl (Bn) group, intact.[1][2]

(4-Methoxybenzyl)(methyl)sulfane, also known as 1-((methylthio)methyl)-4-methoxybenzene, represents the simplest embodiment of a PMB-protected thiol. A thorough understanding of its reactivity provides a foundational blueprint for its application in more complex molecular architectures, particularly in peptide and natural product synthesis where cysteine or other thiol-containing fragments are common. This guide will dissect the key facets of its chemical behavior, transitioning from fundamental reactions to advanced, practical applications.

Synthesis of (4-Methoxybenzyl)(methyl)sulfane

The construction of the PMB-S-Me linkage is typically straightforward, relying on classical nucleophilic substitution chemistry. The primary route involves the reaction of a methylthiolate nucleophile with a 4-methoxybenzyl electrophile.

Standard Synthetic Protocol

The most common and efficient synthesis involves the S-alkylation of sodium thiomethoxide with 4-methoxybenzyl chloride. The choice of a polar aprotic solvent like DMF or THF facilitates the SN2 reaction by solvating the sodium cation without impeding the nucleophilicity of the thiolate.

Caption: General synthesis of (4-Methoxybenzyl)(methyl)sulfane via SN2 reaction.

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium thiomethoxide (1.1 equivalents) and anhydrous DMF. Stir the resulting slurry at room temperature.

-

Reaction: Add 4-methoxybenzyl chloride (1.0 equivalent) dropwise to the slurry over 10 minutes.[3] A slight exotherm may be observed.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure thioether.

Core Reactivity at the Sulfur Center

The sulfide moiety is a versatile functional group, capable of acting as both a nucleophile and a Lewis base, and it can be readily oxidized.

Oxidation to Sulfoxide and Sulfone

The sulfur atom in (4-Methoxybenzyl)(methyl)sulfane can be selectively oxidized to the corresponding sulfoxide or sulfone. The choice of oxidant and stoichiometry is critical for controlling the oxidation state.

-

To Sulfoxide: Mild oxidants such as sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), often in an alcoholic solvent, are effective for this transformation.

-

To Sulfone: Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) (≥2 equivalents) or potassium permanganate (KMnO₄) will fully oxidize the sulfide to the sulfone.

This reactivity is fundamental and analogous to the oxidation of other dialkyl or alkyl-aryl sulfides. The electron-donating p-methoxy group has a minor electronic effect on the oxidation potential of the sulfur atom itself.

Lewis Basicity and Catalysis

The lone pairs on the sulfur atom impart Lewis basic character. While simple thioethers are weak Lewis bases, this property can be exploited. For instance, related diaryl sulfanes, such as bis(4-methoxyphenyl)sulfane, have been shown to act as effective Lewis base catalysts in certain transformations, working in concert with a Lewis acid to promote reactions like ortho-thioarylation.[4] This suggests that (4-Methoxybenzyl)(methyl)sulfane could participate in similar catalytic cycles or act as a ligand for transition metals, although its utility may be limited by the potential for sulfur poisoning of the catalyst.

Reactivity of the 4-Methoxybenzyl Group: Cleavage Mechanisms

The most synthetically valuable aspect of this molecule's reactivity is the cleavage of the C-S bond, which serves as the cornerstone for its use as a protecting group for thiols. The stability of the 4-methoxybenzyl carbocation is the key thermodynamic driver for these reactions.

Caption: Overview of major cleavage pathways for the PMB-S linkage.

Oxidative Cleavage

Oxidative deprotection is the most common and selective method for removing a PMB group. The electron-rich nature of the methoxy-substituted benzene ring makes it highly susceptible to oxidation.

Mechanism: The reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is exemplary. It proceeds through the formation of a charge-transfer complex, followed by a single-electron transfer (SET) from the electron-rich PMB ring to DDQ.[1] This generates a radical cation which fragments to release the stable 4-methoxybenzyl cation and methylthiol radical, which is subsequently reduced. The cation is then trapped by water or another nucleophile present in the medium, ultimately forming 4-methoxybenzaldehyde as a byproduct.[1]

Caption: Simplified mechanism of oxidative cleavage with DDQ.

Causality: This method is highly selective because the oxidation potential of the PMB group is significantly lower than that of a standard benzyl group. This allows for the removal of PMB in the presence of Bn, a critical feature for orthogonal protection strategies.[2] The reaction is typically performed in a mixture of an organic solvent (like CH₂Cl₂) and water.

Acid-Mediated Cleavage

Strong acids can cleave the PMB-S bond by protonating the sulfur atom, turning the methylthiol group into a better leaving group.

Mechanism: The reaction is initiated by protonation of the sulfur atom. This is followed by the departure of the 4-methoxybenzyl group as a resonance-stabilized carbocation. The electron-donating methoxy group is crucial for stabilizing this intermediate. The liberated cation can be trapped by various nucleophiles. To prevent side reactions with sensitive substrates, a "cation scavenger" like anisole, triethylsilane (TES), or triisopropylsilane (TIS) is often added.[5][6]

Causality: The choice of acid is critical. Trifluoroacetic acid (TFA) is commonly used, often neat or as a concentrated solution in CH₂Cl₂.[7] This method is generally harsher than oxidative cleavage and may not be compatible with other acid-sensitive protecting groups like Boc or t-butyl esters. However, it avoids the use of strong oxidants, which might be desirable for substrates containing other easily oxidizable functionalities.

Reductive Cleavage

While hydrogenolysis is the classic method for benzyl group removal, it is often problematic for sulfur-containing compounds due to catalyst poisoning.[5] However, other reductive methods can be employed. A procedure using sodium cyanoborohydride and boron trifluoride etherate has been reported for the reductive cleavage of PMB ethers, which could potentially be adapted for thioethers.[8][9] This method reductively cleaves the C-O bond to furnish the alcohol and 4-methylanisole, an easily separable, non-polar byproduct.

Comparative Analysis of Cleavage Methods

The choice of deprotection strategy is dictated by the overall molecular context, specifically the presence of other functional and protecting groups.

| Method | Reagent(s) | Typical Conditions | Byproduct | Advantages | Disadvantages |

| Oxidative | DDQ, CAN | CH₂Cl₂/H₂O, 0°C to RT | 4-Methoxybenzaldehyde | High selectivity, mild conditions, orthogonal to Bn group.[1][10] | Incompatible with other easily oxidized groups; byproduct can be hard to separate.[8] |

| Acidic | TFA, AlCl₃ | CH₂Cl₂ or neat, 0°C to RT | 4-Methoxybenzyl-scavenger adduct | Fast, avoids strong oxidants.[5][7] | Harsh conditions, not orthogonal to other acid-labile groups, requires scavenger.[5] |

| Reductive | NaCNBH₃/BF₃·OEt₂ | THF, reflux | 4-Methylanisole | Easily separable byproduct, avoids acid/oxidation.[8] | Less common for sulfides, may reduce other functional groups. |

Field-Proven Experimental Protocols

Protocol: Oxidative Cleavage with DDQ

-

Setup: Dissolve the PMB-protected sulfide (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add DDQ (1.2-1.5 eq) portion-wise over 5 minutes. The solution will typically turn dark green or brown.

-

Reaction: Stir the reaction at 0°C and monitor by TLC. The reaction is usually complete within 1-2 hours.

-

Quench & Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude thiol by flash chromatography. The thiol may require careful handling to prevent re-oxidation to the disulfide.

Protocol: Acid-Mediated Cleavage with TFA

-

Setup: Dissolve the PMB-protected sulfide (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Scavenger: Add a cation scavenger, such as triethylsilane (TES) or anisole (3-5 eq).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Carefully concentrate the reaction mixture under reduced pressure (ensure the vacuum line is protected from corrosive TFA vapors).

-

Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated NaHCO₃ solution to remove residual acid. Dry the organic layer and purify by flash chromatography.

Conclusion and Future Outlook

(4-Methoxybenzyl)(methyl)sulfane is more than a simple molecule; it is a powerful educational tool and a direct proxy for the behavior of PMB-protected thiols in complex synthesis. Its reactivity is dominated by the electronic properties of the 4-methoxybenzyl group, which enables highly selective cleavage under oxidative or strongly acidic conditions, providing essential orthogonality in modern protecting group strategies. While oxidative deprotection with DDQ remains the gold standard for its mildness and selectivity, acid-mediated methods offer a valuable alternative when oxidizing conditions must be avoided. As chemists continue to build increasingly complex molecules for medicine and materials science, a deep, mechanistic understanding of the reactivity of key protecting groups like the PMB thioether will remain indispensable.

References

-

Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Vijaykumar, D. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry. [Link]

-

Gala, K., & Zabawa, R. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

-

Pultar, J., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton ePrints. [Link]

-

Besse, D., & Moroder, L. (1997). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]

-

Horita, K., Yoshioka, T., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. [Link]

-

Srikrishna, A., et al. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. ACS Publications. [Link]

-

O'Brien, Z., et al. (2022). A fast and efficient method for the ortho-thioarylation of phenols. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

-

Fukuyama, T., et al. (1999). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Organic Letters. [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

-

Glass, R. S., et al. (2003). Anomalous C−C Bond Cleavage in Sulfur-Centered Cation Radicals Containing a Vicinal Hydroxy Group. The Journal of Organic Chemistry. [Link]

-

Ali, I. S., et al. (2012). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]

-

Kiessling, L. L., et al. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters. [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. PrepChem.com. [Link]

Sources

- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. prepchem.com [prepchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

biological activity and toxicity profile of (4-Methoxybenzyl)(methyl)sulfane

An In-depth Technical Guide to the Biological Activity and Toxicity Profile of (4-Methoxybenzyl)(methyl)sulfane

Authored by: A Senior Application Scientist

Foreword: Unveiling the Bio-Toxicological Landscape of a Novel Thioether

(4-Methoxybenzyl)(methyl)sulfane represents a unique intersection of two chemical moieties of significant interest in medicinal chemistry: the sulfur-containing thioether group and the 4-methoxybenzyl scaffold. Sulfur-containing compounds are integral to a vast array of FDA-approved drugs, prized for their ability to modulate pharmacokinetic and pharmacodynamic profiles through various oxidation states and bonding interactions.[1][2] The 4-methoxybenzyl group, a common feature in pharmaceuticals and natural products, is known to influence solubility, reactivity, and receptor binding.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the biological activity and toxicity of (4-Methoxybenzyl)(methyl)sulfane. We will move beyond a mere listing of protocols, delving into the causal reasoning behind experimental design and establishing a self-validating system for data interpretation.

Section 1: Physicochemical Characterization and Metabolic Considerations

Prior to any biological evaluation, a thorough understanding of the compound's fundamental properties is paramount. (4-Methoxybenzyl)(methyl)sulfane is a thioether, also known as a sulfide.

1.1 Predicted Metabolic Pathways

The metabolism of benzyl sulfides is a critical determinant of both their efficacy and toxicity. The primary metabolic transformations are predicted to occur at the sulfur atom and the aromatic ring. Microbial and mammalian systems are known to oxidize benzyl sulfides to their corresponding sulfoxides and sulfones.[5][6][7] The methoxy group may also be subject to O-demethylation.[8]

These metabolic conversions are significant because the resulting metabolites (e.g., sulfoxides, sulfones) can have drastically different biological activities and toxicity profiles compared to the parent compound. For instance, oxidation can alter the compound's polarity, solubility, and ability to interact with biological targets.

Below is a diagram illustrating the predicted primary metabolic pathway for (4-Methoxybenzyl)(methyl)sulfane.

Caption: Predicted metabolic pathway of (4-Methoxybenzyl)(methyl)sulfane.

Section 2: In Vitro Assessment of Biological Activity

The initial phase of biological characterization involves a battery of in vitro assays to identify potential therapeutic activities. The selection of these assays should be guided by the structural motifs of the compound. The presence of the 4-methoxybenzyl group, found in compounds with analgesic and anti-inflammatory properties, and the sulfur atom, common in antimicrobial and anticancer agents, suggests a broad initial screening approach.[3][9][10]

Anticancer Activity Screening

A primary area of investigation for novel bioactive molecules is their potential as anticancer agents.[11] A tiered screening approach, beginning with general cytotoxicity assays and progressing to more specific mechanistic studies, is recommended.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[12]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (4-Methoxybenzyl)(methyl)sulfane in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Self-Validation: The inclusion of multiple time points and a well-characterized positive control is crucial for validating the assay's performance and understanding the time-dependent effects of the compound. A dose-dependent decrease in cell viability is a key indicator of cytotoxic activity.

Antimicrobial Activity Screening

Sulfur-containing compounds have a long history as antimicrobial agents.[13] Therefore, evaluating the effect of (4-Methoxybenzyl)(methyl)sulfane on bacterial and fungal growth is a logical step.

Experimental Protocol: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

-

Compound Dilution: Perform serial dilutions of (4-Methoxybenzyl)(methyl)sulfane in a 96-well plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 3: Toxicity Profile Assessment

A thorough toxicological evaluation is essential in drug development to ensure the safety of a potential therapeutic agent.[14] This involves a combination of in vitro and in vivo studies to identify potential hazards such as genotoxicity and organ-specific toxicity.

In Vitro Genotoxicity Testing

Genotoxicity assays are designed to detect compounds that can induce damage to the genetic material of cells. Regulatory agencies typically require a standard battery of in vitro tests before a compound can proceed to clinical trials.[15][16]

The Standard Two-Test Battery

A common approach involves two complementary in vitro assays to assess different genotoxic endpoints.[17]

-

Bacterial Reverse Mutation Assay (Ames Test): This test identifies substances that cause gene mutations.[18] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

-

In Vitro Micronucleus Assay: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[18][19] Mammalian cells are treated with the test compound, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is quantified.

Below is a workflow diagram for the in vitro genotoxicity assessment.

Caption: Workflow for in vitro genotoxicity testing.

In Vivo Toxicity Studies

In vivo studies are necessary to understand the toxicological effects of a compound in a whole living organism.[20][21] These studies provide crucial information on target organ toxicity, dose-response relationships, and pharmacokinetic properties.

Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose of the substance.

Step-by-Step Methodology:

-

Animal Selection: Use a single sex of rodents (typically female rats) for the initial study.

-

Dosing: Administer a single oral dose of (4-Methoxybenzyl)(methyl)sulfane to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure: The outcome of the first test determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in the next step.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Data Presentation

| Parameter | Description |

| LD50 (Median Lethal Dose) | The statistically estimated dose that is expected to be lethal to 50% of the test animals. |

| Clinical Observations | Detailed records of any observed signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, somatomotor activity, and behavior pattern). |

| Body Weight Changes | Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter. |

| Gross Necropsy Findings | A description of all pathological changes observed in organs and tissues. |

Section 4: Synthesis and Conclusion

The biological and toxicological evaluation of (4-Methoxybenzyl)(methyl)sulfane requires a systematic and multi-faceted approach. This guide outlines a foundational strategy, beginning with an understanding of its physicochemical properties and predicted metabolism, followed by a hierarchical series of in vitro and in vivo assays. The sulfur moiety and the 4-methoxybenzyl group are both known to confer significant biological activity, making this compound a person of interest for further investigation.

The provided protocols for assessing anticancer activity, antimicrobial properties, genotoxicity, and acute systemic toxicity serve as a robust starting point for any research program. Adherence to established guidelines and a focus on the causal relationships within experimental design will ensure the generation of reliable and interpretable data, ultimately clarifying the therapeutic potential and safety profile of (4-Methoxybenzyl)(methyl)sulfane.

References

- Vertex AI Search. (n.d.). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds.

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- Taylor & Francis. (2024, August 27). Full article: Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.

- Kosheeka. (2025, January 23).

- Chem-Impex. (n.d.). 4-Methoxybenzyl alcohol.

- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.

- MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | Österreich.

- SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

- CymitQuimica. (n.d.). CAS 105-13-5: 4-Methoxybenzyl alcohol.

- NANO-TEST. (2026, February 23).

- Sigma-Aldrich. (n.d.). 4-Methoxybenzyl alcohol 98 105-13-5.

- European Medicines Agency. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.

- Eawag-BBD. (2003, September 3).

- Bentham Science Publishers. (2006, April 1). Pharmacologically Active Sulfur-Containing Compounds.

- PubMed. (2025, November 15).

- PubMed. (2021, August 15). Genotoxicity test battery - An assessment of its utility in early drug development.

- ResearchGate. (2025, August 26). The importance of sulfur-containing motifs in drug design and discovery.

- Food and Drug Administration. (n.d.). M3(R2)

- ChemicalBook. (2026, January 13). 4-Methoxybenzyl cyanide | 104-47-2.

- ICH. (n.d.). Safety Guidelines.

- Canadian Journal of Chemistry. (n.d.). Microbial oxidation of benzyl sulfides and bibenzyl by Mortierella isabellina and Helminthosporium species.

- Creative Bioarray. (n.d.). In Vivo Toxicity Study.

- Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary.

- National Institutes of Health. (n.d.). Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies (SOT 2025 abstract).

- ASM Journals. (2002, July 15). Dibenzyl Sulfide Metabolism by White Rot Fungi.

- Patsnap. (2014, July 16). Synthesis method for 4-methoxy-2-methyl benzyl cyanide.

- BLDpharm. (n.d.). 88023-83-0|(((4-Methoxybenzyl)oxy)methyl)(methyl)sulfane.

- International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS.

- SCIRP. (n.d.). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.

- MilliporeSigma. (n.d.). 4-METHOXYPHENYL METHYL SULFONE AldrichCPR | Sigma-Aldrich.

- PubChem. (n.d.). [(4-Methoxybenzyl)oxy]methyl phenyl sulfone | C15H16O4S | CID 93948556.

- National Institutes of Health. (n.d.).

- Chinese Journal of Natural Medicines. (n.d.).

- National Institutes of Health. (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability.

- Apollo Scientific. (n.d.). 4-Methoxybenzyl bromide.

- National Institutes of Health. (n.d.). 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789.

- Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride.

- National Institutes of Health. (2025, September 29).

- ResearchGate. (n.d.). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.

- Sigma-Aldrich. (n.d.). n-(4-methoxyphenyl)-4-methylbenzenesulfonamide.

- Thermo Scientific. (n.d.). 4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide, 97%, 1 g.

- ResearchGate. (n.d.).

Sources

- 1. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 11. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 12. scispace.com [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. Genotoxicity test battery - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. nano-test.de [nano-test.de]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Whitepaper: Operational Safety and Handling of (4-Methoxybenzyl)(methyl)sulfane

CAS: 5925-86-0 Formula: C₉H₁₂OS Molecular Weight: 168.26 g/mol Synonyms: 1-(Methylthiomethyl)-4-methoxybenzene; p-Methoxybenzyl methyl sulfide; PMB-SMe.

Executive Summary: The Stability Paradox

(4-Methoxybenzyl)(methyl)sulfane is a specialized thioether widely utilized in organic synthesis as a mechanistic probe for Single Electron Transfer (SET) processes and as a precursor in sulfur-mediated glycosylations . While structurally simple, its handling requires a nuanced understanding of benzyl-sulfur bond lability .

Unlike robust dialkyl sulfides, the electron-rich p-methoxybenzyl (PMB) moiety significantly lowers the oxidation potential of the sulfur center (

Chemical Identity & Molecular Architecture

The physicochemical profile of (4-Methoxybenzyl)(methyl)sulfane dictates specific engineering controls. The molecule features a lipophilic benzyl core coupled with a nucleophilic sulfur atom.

| Property | Value / Characteristic | Operational Implication |

| Physical State | Colorless to pale yellow liquid | High mobility; requires secondary containment. |

| Boiling Point | ~130-140°C (Predicted @ 10 Torr) | Low volatility but high olfactory impact (stench). |

| LogP (Est.) | 2.8 – 3.2 | High Lipophilicity. Readily permeates latex; Nitrile gloves are mandatory. |

| Odor Threshold | < 10 ppb (Est.) | Olfactory Fatigue Risk. Do not rely on smell to detect exposure. |

| Reactivity | High (SET Oxidation) | Light Sensitive. Must be stored in amber vials under Argon. |

Hazard Profiling & Risk Assessment

The "Stench" Vector & Containment

While not classified as "Acute Toxic" (Category 1/2) like lower thiols, this compound acts as a potent respiratory irritant and lachrymator .

-

Mechanism: The sulfur lone pair interacts with olfactory receptors at sub-ppm levels.

-

Control: All transfers must occur within a fume hood with a face velocity >100 fpm.

-

Decontamination: Spills cannot be simply wiped; they must be chemically quenched (see Section 5).

Photochemical Instability (The Hidden Hazard)

Research indicates that (4-Methoxybenzyl)(methyl)sulfane undergoes photoinduced electron transfer (PET) in the presence of oxygen or acceptors, generating a sulfide radical cation (

-

Symptom of Degradation: Appearance of a sweet, almond-like odor (aldehyde) masking the sulfur stench.

-

Prevention: Exclude light <450 nm during storage.

GHS Classification (Derived)

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

-

Not Officially Classified but Critical: Stench.

Operational Handling & Storage Protocols

Storage Logic: The "Inert-Dark-Cold" Triad

Standard "cool, dry place" advice is insufficient for maintaining analytical purity (>98%).

-

Atmosphere: Store under Argon (preferred over Nitrogen due to density). Oxygen promotes sulfoxide formation (

). -

Vessel: Amber borosilicate glass with Teflon-lined caps. Parafilm is permeable to oxygen over months; use electrical tape or shrink bands for long-term storage.

-

Temperature: 2–8°C. Cold storage retards autoxidation kinetics.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required for synthesis scales >10g.

-

Hands: Double-gloving required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Thioethers can permeate thin nitrile in <15 minutes.

-

-

Respiratory: If working outside a hood (Emergency only): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

Experimental Context & Emergency Response

The "Bleach Quench" Protocol

Do not dispose of sulfide waste directly. You must oxidize the sulfide to the non-volatile, odorless sulfoxide/sulfone before disposal.

Step-by-Step Quenching Workflow:

-

Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Oxidation: Slowly add the sulfide waste (or rinse glassware) into the bleach bath.

-

Caution: Exothermic reaction.

-

-

Verification: Allow to stand for 1 hour. The "rotten cabbage" smell should disappear.

-

Disposal: Adjust pH to 7-9 and dispose of as aqueous chemical waste (check local EHS regulations).

Synthesis & Use Workflow

The following diagram illustrates the safe lifecycle of the compound in a research setting, emphasizing the critical "Quench" step often missed in standard SDSs.

Figure 1: Operational lifecycle emphasizing the mandatory oxidative quenching step to mitigate stench and volatility risks.

Reactivity & Degradation Pathway

Understanding the degradation helps in troubleshooting "failed" reactions. If your sulfide has degraded, you are likely introducing an aldehyde impurity that can kill organometallic reagents (e.g., Grignards, Lithium reagents).

Figure 2: Primary degradation pathways. Light exposure leads to C-S bond cleavage (Aldehyde formation), while air exposure leads to S-oxidation.

References

-

Baciocchi, E., et al. (2015). "Photooxidation of 4-methoxybenzyl methyl sulfide...". The Journal of Organic Chemistry, 80(16). [Link]

-

National Institutes of Health (PubChem). (2025). Compound Summary: (4-Methoxyphenyl)(methyl)sulfane (Analogous Data). Retrieved March 5, 2026, from [Link]

Sources

Electronic Properties & Synthetic Utility of the p-Methoxybenzyl (PMB) Group in Sulfide Chemistry

Executive Summary

The p-methoxybenzyl (PMB) group represents a critical electronic modification of the standard benzyl protection motif. In sulfide chemistry, the introduction of a methoxy substituent at the para-position of the benzyl ring creates a "push-pull" electronic system that significantly alters the reactivity of the sulfur atom and the lability of the C-S bond.

This guide analyzes the PMB group's electronic influence on sulfides, quantifying its effects through Hammett parameters, spectroscopic signatures, and bond dissociation energies. It provides researchers with a mechanistic rationale for selecting PMB over standard benzyl (Bn) groups, particularly when orthogonal deprotection strategies or fine-tuned nucleophilicity are required in drug development pipelines.

Electronic Structure & Bonding

Inductive vs. Resonance Effects

The distinct behavior of PMB-sulfides stems from the electron-donating capability of the methoxy (-OMe) group. While the oxygen atom exerts a weak electron-withdrawing inductive effect ($ -I

-

Benzyl (Bn): The phenyl ring acts as a weak electron sink.

-

p-Methoxybenzyl (PMB): The lone pairs on the methoxy oxygen delocalize into the aromatic ring, increasing electron density at the para-carbon (the benzylic position).

This electron donation stabilizes the developing positive charge during bond cleavage events (e.g., acid-catalyzed deprotection), making the PMB group significantly more acid-labile than the unsubstituted benzyl group.

Hammett Parameters

The electronic influence is quantified by the Hammett substituent constant (

| Substituent (Para) | Electronic Effect | Impact on C-S Bond Lability | |

| -H (Benzyl) | 0.00 | Reference | Moderate Stability |

| -OMe (PMB) | -0.27 | Strong Donation | High Lability (Acid/Oxidative) |

| -NO | +0.78 | Strong Withdrawal | High Stability (Base Labile) |

Resonance Stabilization Mechanism

The following diagram illustrates how the methoxy group stabilizes the carbocation intermediate during acid-catalyzed deprotection, a pathway not accessible to standard benzyl groups with the same energetic favorability.

Figure 1. Mechanism of acid-catalyzed cleavage showing resonance stabilization of the PMB cation.

Spectroscopic Signatures

Distinguishing PMB-sulfides from benzyl sulfides is critical during synthesis. The electron-rich nature of the PMB group results in distinct NMR shielding patterns.

Comparative H NMR Data

The most diagnostic feature is the AA'BB' coupling system in the aromatic region for PMB, contrasted with the multiplet typical of a benzyl group.

| Feature | Benzyl Sulfide (Bn-S-R) | PMB Sulfide (PMB-S-R) | Diagnostic Note |

| S-CH | PMB is slightly upfield due to shielding. | ||

| Aromatic Region | Key Identifier: Two doublets with | ||

| -OCH | Absent | Strong singlet, often overlaps with S-CH |

IR Spectroscopy[1]

-

C-O-C Stretch (Asymmetric): Strong band at 1240–1250 cm

(Specific to PMB aryl ether). -

C-S Stretch: Weak band at 600–700 cm

(Common to both).

Reactivity Profile & Deprotection Protocols

The PMB group offers "orthogonal" protection, meaning it can be removed under conditions that leave benzyl ethers or esters intact.

Acidic Cleavage (TFA)

While benzyl sulfides are stable to trifluoroacetic acid (TFA) at room temperature, PMB sulfides are cleaved rapidly.

-

Condition: TFA (neat) or TFA/DCM (1:1) + Cation Scavenger.

-

Scavengers: Triethylsilane (

) or Anisole. -

Why Scavengers? The liberated PMB cation is highly electrophilic and will re-alkylate the sulfur (equilibrium reaction) or polymerize unless trapped.

Oxidative Cleavage (DDQ)

This is the hallmark method for PMB removal, leveraging the lower oxidation potential of the electron-rich aromatic ring.

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Mechanism: Single Electron Transfer (SET) forms a radical cation, which is hydrolyzed to release the free thiol and p-methoxybenzaldehyde.

-

Selectivity: Cleaves PMB in the presence of Benzyl, Acetyl, and Silyl groups.

Figure 2. Decision matrix for PMB deprotection strategies.

Experimental Protocols

Protocol: Installation of PMB Group

Reagents: Thiol (R-SH), PMB-Cl,

-

Dissolve thiol (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add

(1.5 equiv) and stir for 10 min at -

Add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) dropwise.

-

Warm to RT and stir for 2–4 h. Monitor by TLC (PMB-Cl is UV active).

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF, dry over -

Yield: Typically >90%.

Protocol: Oxidative Deprotection with DDQ

Reagents: PMB-Sulfide, DDQ, DCM,

-

Dissolve PMB-sulfide (1.0 equiv) in DCM:Water (18:1 v/v).

-

Add DDQ (1.2–1.5 equiv) at

C. The mixture will turn deep green/brown (Charge Transfer Complex). -

Stir at

C to RT for 1–3 h. -

Quench: Add saturated aqueous

. -

Workup: Extract with DCM. Wash organic layer with brine.

-

Purification: The byproduct (p-methoxybenzaldehyde) is easily separated by chromatography.

References

-

Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

PMB Protection Mechanism : Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard Reference for PMB/Bn stability).

-

Oxidative Deprotection (DDQ) : Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. Link

- Acid Lability Studies: Magnier-Bouvier, C., et al. (2006). Acid-labile protecting groups for thiols. Organic Letters, 8(15).

-

NMR Data Verification : SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). Compound: p-Methoxybenzyl sulfide derivatives.[2][3][4]

Sources

Methodological & Application

Application Note: Selective S-Methylation of 4-Methoxybenzenemethanethiol

Abstract

This application note details two distinct protocols for the S-methylation of 4-methoxybenzenemethanethiol (4-methoxybenzyl mercaptan) to synthesize 4-methoxybenzyl methyl sulfide. Protocol A utilizes a classical Methyl Iodide (

Introduction & Mechanistic Insight

The transformation of 4-methoxybenzenemethanethiol (CAS: 6258-60-2) to its methyl sulfide derivative is a fundamental

The Challenge

While chemically straightforward, this reaction presents two operational hazards:

-

Odor Control: The substrate has a low odor threshold. Improper handling can contaminate laboratory environments.

-

Chemo-selectivity: The 4-methoxybenzyl group is electron-rich. Aggressive alkylation conditions must avoid ring alkylation or polymerization, though S-alkylation is kinetically favored.

Reaction Scheme

The thiolate anion, generated in situ, attacks the electrophilic methyl donor (

Figure 1: Mechanistic pathway for the base-mediated S-methylation of thiols.

Mandatory Safety & Odor Control Protocol

CRITICAL: Thiols possess a pervasive, disagreeable odor. Before opening any reagent bottles, establish the "Bleach Trap" system.

The "Odor Kill" System

Thiols are oxidized by Sodium Hypochlorite (Bleach) to non-volatile sulfonic acids.[2]

-

Fume Hood: All work must be performed in a high-efficiency fume hood.

-

Bleach Bath: Prepare a large beaker with 10% commercial bleach (aq). All glassware, syringes, and septa must be submerged in this bath immediately after use.

-

Vapor Trap: Connect the reaction vessel outlet to a bubbler containing 20% bleach solution to neutralize escaping vapors.

Protocol A: Classical Synthesis (Methyl Iodide)

Best for: Small scale (<5g), temperature-sensitive substrates, rapid synthesis. Mechanism: Classical Williamson Thiol Synthesis.

Reagents & Equipment

| Component | Equiv. | Role |

| 4-Methoxybenzenemethanethiol | 1.0 | Substrate |

| Methyl Iodide (MeI) | 1.2 | Electrophile (Toxic!) |

| Potassium Carbonate ( | 2.0 | Base |

| Acetone (Reagent Grade) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and insert an N2 inlet needle and an outlet needle connected to the Bleach Trap .

-

Solvation: Add 4-methoxybenzenemethanethiol (1.0 equiv) and anhydrous Acetone (concentration ~0.2 M). Stir until dissolved.

-

Deprotonation: Add anhydrous

(2.0 equiv) in a single portion. The suspension may turn slightly cloudy. Stir for 15 minutes at Room Temperature (RT). -

Alkylation: